3-Iodoazetidine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

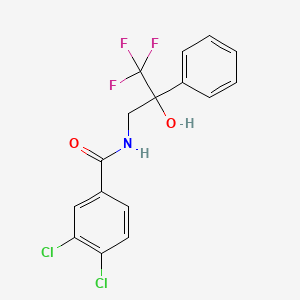

3-Iodoazetidine combined with 2,2,2-trifluoroacetic acid represents a chemical system that may be involved in various synthetic processes. While the provided papers do not directly discuss 3-Iodoazetidine;2,2,2-trifluoroacetic acid, they do provide insights into the use of trifluoroacetic acid in synthetic chemistry. Trifluoroacetic acid is known for its catalytic properties, particularly in facilitating condensation reactions of aromatic amines with substituted benzaldehydes, leading to the formation of complex organic compounds such as 2,3-dihydro-1H-1,5-benzodiazepines .

Synthesis Analysis

The synthesis of complex organic molecules often involves catalytic processes where acids like trifluoroacetic acid play a crucial role. In the context of the provided data, trifluoroacetic acid catalyzes the condensation and subsequent intramolecular cyclization to produce benzodiazepines . Although the synthesis of 3-Iodoazetidine is not explicitly mentioned, the principles of catalysis and functional group transformations discussed could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds like 3-Iodoazetidine would be expected to feature a three-membered azetidine ring with an iodine substituent. The presence of iodine could potentially influence the reactivity and stereochemistry of the molecule. The molecular structure of 2,2,2-trifluoroacetic acid, on the other hand, is characterized by a highly electronegative trifluoromethyl group attached to a carboxylic acid, which can enhance its acidity and reactivity in chemical syntheses .

Chemical Reactions Analysis

Trifluoroacetic acid is involved in the synthesis of benzodiazepines by enabling the condensation of amines and aldehydes, followed by cyclization . Similarly, the introduction of iodine into organic molecules, as seen in the synthesis of 15-(p-iodophenyl)-3(R,S)-methylpentadecanoic acid, involves the use of trifluoroacetic acid to generate HI in situ, which then facilitates the regiospecific iodination of the substrate . These reactions highlight the versatility of trifluoroacetic acid in promoting various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetic acid, such as its strong acidity and ability to act as a catalyst in organic synthesis, are well-documented . The introduction of iodine into organic compounds can significantly alter their physical properties, as seen in the synthesis of radioiodinated agents for myocardial imaging, where the iodine-substituted compounds exhibit pronounced uptake and retention in the heart . These properties are crucial for the design and application of such compounds in medical imaging.

Scientific Research Applications

Synthesis of Hypervalent Iodine(III) Reagents

The use of Selectfluor facilitates the easy preparation of hypervalent iodine(III) species such as aryl iodine(III) difluoride, diacetate, di(trifluoroacetate), and Koser's salt. These compounds can be synthesized from the corresponding arene and elemental iodine in one-pot procedures, highlighting a straightforward synthesis method in the field of hypervalent iodine chemistry (C. Ye, B. Twamley, J. Shreeve, 2005).

Preparation of Recyclable Hypervalent Iodine Reagents

The preparation and structural characterization of new recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid, such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid, are described. These reagents' reduced form, 3-iodobenzoic acid, can be easily recovered from reaction mixtures, showcasing their recyclability and efficiency in synthesis processes (M. Yusubov, Tatyana V. Funk, Ki-Whan Chi, E. Cha, G. Kim, A. Kirschning, V. Zhdankin, 2008).

Multicomponent Coupling Reactions

A transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA) is reported. This method produces medicinally important N-aryl β-amino alcohol derivatives, demonstrating the versatility of trifluoroacetic acid in facilitating complex organic reactions (T. Roy, Dnyaneshwar R. Baviskar, A. Biju, 2015).

Novel Oxidative Cyanation Reactions

Phenyliodine bis(trifluoroacetate) (PIFA) mediates selective cyanation reactions of electron-rich heteroaromatic compounds, such as pyrroles, thiophenes, and indoles, under mild conditions. This method proceeds via a cation radical intermediate, underscoring the potential of PIFA in facilitating oxidative transformations in sensitive heteroaromatic systems (T. Dohi, K. Morimoto, Yorito Kiyono, H. Tohma, Y. Kita, 2005).

Synthesis of Bodipy Dimers with Unusual Redox Properties

The synthesis of Bodipy dimers through C-C coupling mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA) in conjunction with a Lewis acid is described. These dimers exhibit unique redox properties, indicating the role of hypervalent iodine reagents in the development of novel materials with specific electronic characteristics (Sandra Rihn, M. Erdem, Antoinette De Nicola, P. Retailleau, R. Ziessel, 2011).

Safety And Hazards

The safety data sheet for trifluoroacetic acid indicates that it is highly corrosive . It can cause severe skin burns and eye damage, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects . The specific safety and hazard information for 3-Iodoazetidine;2,2,2-trifluoroacetic acid is not available in the search results.

Future Directions

A review paper on trifluoroacetic acid discusses its toxicity, sources, removal processes, measurement in various environments, and future prospects . The paper suggests that the toxicity of trifluoroacetic acid is low, but further studies of a much wider range of animal and plant types are required . The paper also suggests that future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating and the kinetic analysis of trifluoroacetic acid production warrants further investigation .

properties

IUPAC Name |

3-iodoazetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6IN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGUAKISLZNZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)I.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoazetidine; trifluoroacetic acid | |

CAS RN |

2445794-48-7 |

Source

|

| Record name | 3-iodoazetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)